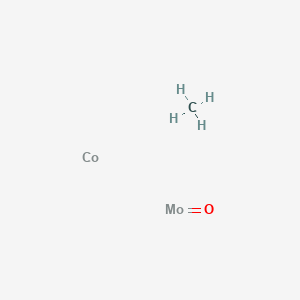
Pubchem_71427633
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as PubChem_71427633 is a chemical entity listed in the PubChem database, a public chemical information resource managed by the National Library of Medicine (NLM) under the U.S. National Institutes of Health (NIH). PubChem serves as a repository for chemical structures, biological activities, and biomedical annotations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for PubChem_71427633 are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure high purity and yield, essential for both research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Compounds similar to PubChem_71427633 undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. Typically, these reactions yield derivatives with modified functional groups, enhancing the compound’s chemical properties .
Scientific Research Applications
PubChem_71427633 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for PubChem_71427633 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to PubChem_71427633 include those listed in databases like ChEMBL and KEGG Compound. These databases provide information on structurally related compounds and their biological activities .
Uniqueness
This compound’s uniqueness lies in its specific chemical structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Properties
CAS No. |
918298-39-2 |
|---|---|
Molecular Formula |
CH4CoMoO |
Molecular Weight |
186.93 g/mol |
IUPAC Name |
cobalt;methane;oxomolybdenum |
InChI |
InChI=1S/CH4.Co.Mo.O/h1H4;;; |
InChI Key |
AWMHUJAKDDHSON-UHFFFAOYSA-N |
Canonical SMILES |
C.O=[Mo].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















